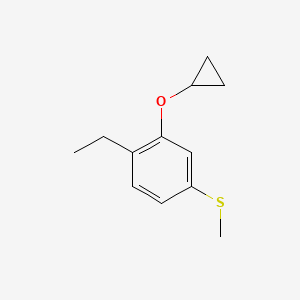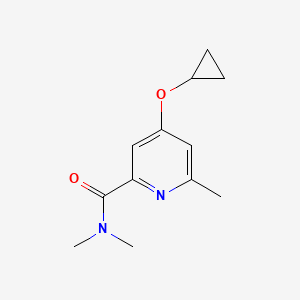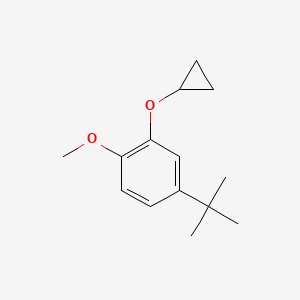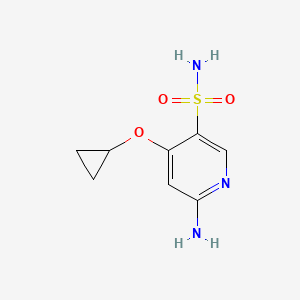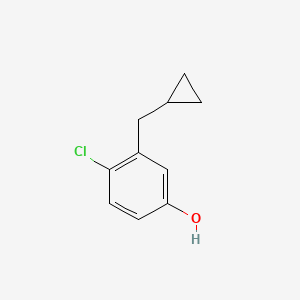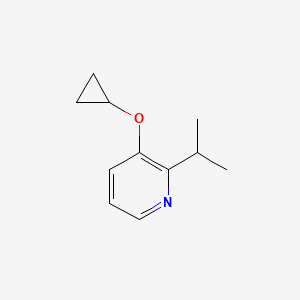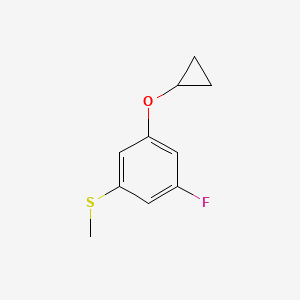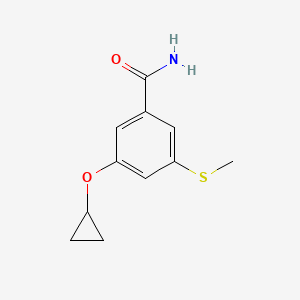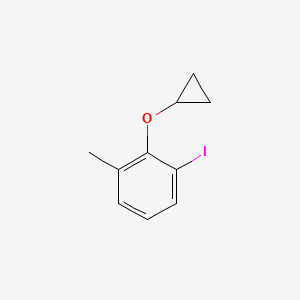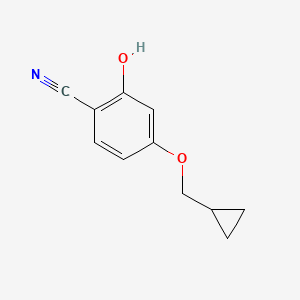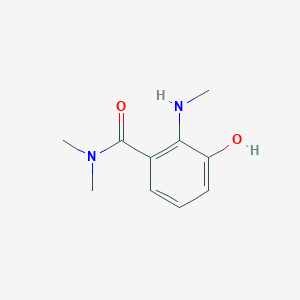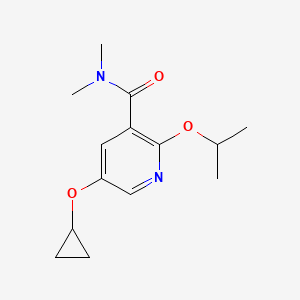
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol This compound is known for its unique structural features, including cyclopropoxy and isopropoxy groups attached to a nicotinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylnicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions are carried out under controlled conditions to ensure the selective attachment of the desired groups.
Final Assembly: The final step involves the coupling of the substituted nicotinamide with N,N-dimethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinamides.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide: Similar structure but with a benzamide core.
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylpyridine: Similar structure but with a pyridine core.
Uniqueness
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylnicotinamide is unique due to its specific combination of cyclopropoxy and isopropoxy groups attached to a nicotinamide core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)18-13-12(14(17)16(3)4)7-11(8-15-13)19-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
KCZABMASCYACDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=N1)OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



